molecular formula C10H11N3O B13030979 4-(Ethylamino)-1,2-dihydrophthalazin-1-one

4-(Ethylamino)-1,2-dihydrophthalazin-1-one

Cat. No.: B13030979
M. Wt: 189.21 g/mol
InChI Key: KHQOMSOBPSQKHE-UHFFFAOYSA-N
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Description

4-(Ethylamino)phthalazin-1(2H)-one is a chemical compound belonging to the phthalazinone family. Phthalazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4-(Ethylamino)phthalazin-1(2H)-one consists of a phthalazinone core with an ethylamino group attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylamino)phthalazin-1(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-acylbenzoic acids with hydrazine derivatives. The process typically includes the following steps:

    Formation of Hydrazone Intermediate: The reaction between 2-acylbenzoic acid and hydrazine hydrate forms a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization to form the phthalazinone core.

Industrial Production Methods

Industrial production of 4-(Ethylamino)phthalazin-1(2H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of efficient catalysts to accelerate the reaction.
  • Optimization of temperature and pressure conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)phthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the phthalazinone core.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with different substituents replacing the ethylamino group.

Scientific Research Applications

4-(Ethylamino)phthalazin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Ethylamino)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways to alter biological responses.

    Interaction with Receptors: Binding to receptors on cell surfaces to trigger specific cellular effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophthalazin-1(2H)-one: Similar structure but with an amino group instead of an ethylamino group.

    4-Methylphthalazin-1(2H)-one: Contains a methyl group at the fourth position.

    4-Phenylphthalazin-1(2H)-one: Features a phenyl group at the fourth position.

Uniqueness

4-(Ethylamino)phthalazin-1(2H)-one is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(ethylamino)-2H-phthalazin-1-one

InChI

InChI=1S/C10H11N3O/c1-2-11-9-7-5-3-4-6-8(7)10(14)13-12-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

KHQOMSOBPSQKHE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NNC(=O)C2=CC=CC=C21

Origin of Product

United States

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